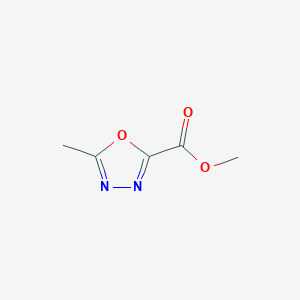

Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

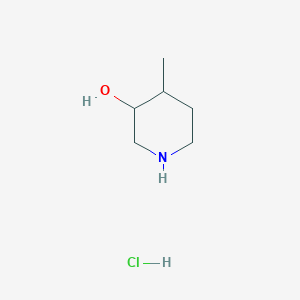

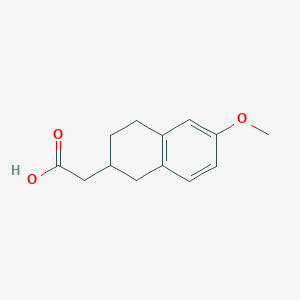

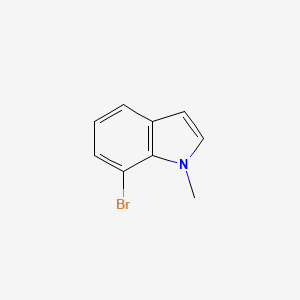

“Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate” is a chemical compound with the molecular formula C5H6N2O3 . It is a solid substance at room temperature .

Molecular Structure Analysis

The molecular structure of “Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate” is represented by the InChI code1S/C5H6N2O3/c1-3-6-7-4(10-3)5(8)9-2/h1-2H3 . This indicates that the molecule consists of 5 carbon atoms, 6 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . Physical And Chemical Properties Analysis

“Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate” is a solid substance at room temperature . It has a molecular weight of 142.11 .Scientific Research Applications

Antimicrobial Activity

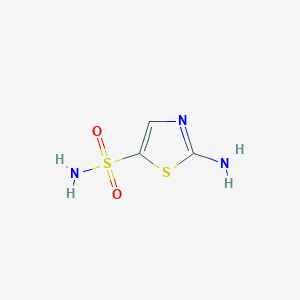

The 1,3,4-oxadiazole ring, part of this compound’s structure, has shown potential in medicinal chemistry due to its antimicrobial activity against various pathogens .

Agricultural Applications

Compounds with the 1,3,4-oxadiazole ring have been used in agriculture for their insecticidal, fungicidal, and herbicidal properties, contributing to pest control and crop protection .

Safety and Hazards

The safety information for “Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

Mechanism of Action

Target of Action

Oxadiazole derivatives have been reported to exhibit anti-infective properties , suggesting that they may target proteins or enzymes essential for the survival of infectious agents.

Mode of Action

Oxadiazole derivatives are known to interact with their targets, leading to changes that inhibit the function of the target

Biochemical Pathways

Given the anti-infective properties of oxadiazole derivatives , it can be inferred that this compound may interfere with the biochemical pathways essential for the survival and replication of infectious agents.

Result of Action

Based on the reported anti-infective properties of oxadiazole derivatives , it can be inferred that this compound may inhibit the growth and replication of infectious agents at the molecular and cellular levels.

Action Environment

The action, efficacy, and stability of Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate can be influenced by various environmental factors. For instance, the compound should be stored in a sealed, dry environment at room temperature for optimal stability . Moreover, the compound’s solubility in water can affect its distribution and bioavailability .

properties

IUPAC Name |

methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-3-6-7-4(10-3)5(8)9-2/h1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTSJDHGAPMBMAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90622417 |

Source

|

| Record name | Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate | |

CAS RN |

37641-35-3 |

Source

|

| Record name | Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carbaldehyde](/img/structure/B1358140.png)

![Tert-butyl 1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1358155.png)